N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
221000-79-9 |
|---|---|
Molecular Formula |
C14H12BrNO2S |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
ZOQMKQLCDUUNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Methods
Condensation Reaction
The most direct approach for synthesizing N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves a condensation reaction between 2-bromobenzaldehyde and 4-methylbenzenesulfonamide. This method follows similar principles to those observed in other Schiff base syntheses.
Procedure:
- Dissolve equimolar quantities (typically 1.0 mmol) of 2-bromobenzaldehyde and 4-methylbenzenesulfonamide in 15-20 mL of anhydrous ethanol or methanol.
- Add 2-3 drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 8-10 hours while monitoring by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature, allowing product crystallization.
- Filter the precipitate and wash with cold ethanol.
- Recrystallize from ethanol to obtain the pure compound.
This conventional method typically yields 65-75% of the desired product with moderate purity.
Lewis Acid-Catalyzed Condensation
Based on related sulfonamide chemistry, Lewis acid catalysis significantly enhances the efficiency of the condensation reaction. Boron trifluoride etherate (BF₃- OEt₂) has been demonstrated as an effective catalyst for promoting the condensation of aldehydes with N-toluenesulfonamide.
Procedure:
- In a dry round-bottom flask, combine 2-bromobenzaldehyde (1.0 equiv.) and 4-methylbenzenesulfonamide (2.0 equiv.) in anhydrous dichloroethane (DCE) at a concentration of 0.05 M.
- Add BF₃- OEt₂ (3.0 equiv.) and 4Å molecular sieves (200% by weight).
- Heat the reaction mixture at 80°C for 2-4 hours under an inert atmosphere.
- Monitor the reaction progress by TLC.
- After completion, cool to room temperature and filter through Celite.
- Wash the filtrate with saturated NaHCO₃ solution and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
This method typically provides yields of 85-92%, significantly higher than the conventional approach.
Two-Step Synthesis via Sulfonamide Intermediates
An alternative approach involves a two-step synthetic process, first forming the sulfonamide intermediate followed by condensation with the aldehyde.
Procedure:
- Step 1: Sulfonamide formation
- Dissolve 4-methylbenzenesulfonyl chloride (1.0 equiv.) in acetonitrile.
- Add a primary amine (1.0 equiv.) and triethylamine (1.6 equiv.) in an ice bath.
- Stir the mixture for 3-4 hours.
- Filter and evaporate the solvent to obtain the sulfonamide intermediate.
- Step 2: Schiff base formation
- Combine the sulfonamide intermediate (1.0 equiv.) with 2-bromobenzaldehyde (1.0 equiv.) in anhydrous ethanol.
- Add a catalytic amount of glacial acetic acid.
- Reflux for 24 hours.
- Cool, filter, and recrystallize to obtain the target compound.
This two-step method offers greater flexibility in terms of structural modifications but generally provides lower overall yields (55-65%).
Advanced Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient method for accelerating Schiff base formation, offering significantly reduced reaction times compared to conventional heating methods.
Procedure:
- Mix 2-bromobenzaldehyde (1.0 mmol) and 4-methylbenzenesulfonamide (1.0 mmol) in a minimal amount of methanol (2-3 mL) with a few drops of glacial acetic acid in a microwave-compatible vessel.
- Irradiate the mixture in a microwave reactor at 140 W (20% intensity) for 2-5 minutes.
- Monitor the reaction progress by TLC.
- Cool the reaction mixture to room temperature and pour into cold water.
- Filter the precipitated solid and recrystallize from ethanol.
This microwave-assisted method typically provides yields of 80-90% with high purity, while dramatically reducing reaction time from hours to minutes.
Solvent-Free Synthesis
Environmentally friendly solvent-free conditions represent another innovative approach to the synthesis of Schiff bases, eliminating or minimizing the use of organic solvents.
Procedure:
- Thoroughly mix 2-bromobenzaldehyde (1.0 mmol) and 4-methylbenzenesulfonamide (1.0 mmol) in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA).
- Transfer the mixture to a suitable vial and heat at 80-100°C for 1-2 hours.
- Monitor the reaction progress by TLC.
- After completion, cool to room temperature.
- Add a minimal amount of ethanol to the solid residue, heat briefly, and allow to crystallize.
- Filter and dry to obtain the pure product.
This solvent-free method typically provides yields of 70-80% with moderate to high purity.
pH-Controlled Aqueous Synthesis
Based on the synthesis of related sulfonamides, a pH-controlled aqueous reaction medium offers another environmentally friendly approach.
Procedure:
- Dissolve 4-methylbenzenesulfonyl chloride (1.0 equiv.) in a suitable organic solvent (acetone or acetonitrile).
- In a separate vessel, dissolve an appropriate amine (1.0 equiv.) in water.
- Combine the two solutions and maintain the pH between 8-10 using Na₂CO₃ solution (1 M).
- Stir vigorously at room temperature for 2-3 hours.
- Add 2-bromobenzaldehyde (1.0 equiv.) and adjust the pH to 6-7.
- Continue stirring for 4-6 hours.
- Adjust the pH to 2-3 using HCl solution (2 M) to precipitate the product.
- Filter, wash with water, and recrystallize from methanol.
This method typically provides yields of 60-70% but offers advantages in terms of green chemistry principles and operator safety.
Comparative Analysis of Preparation Methods
The various preparation methods for this compound differ significantly in terms of efficiency, reaction conditions, and environmental impact. Table 1 presents a comprehensive comparison to guide the selection of an appropriate synthetic route.
Table 1: Comparison of Preparation Methods for this compound
| Method | Reaction Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Condensation | Ethanol, acetic acid, reflux | 8-10 hours | 65-75 | Simple setup, accessible reagents | Long reaction time, moderate yield |
| Lewis Acid Catalysis (BF₃- OEt₂) | DCE, 80°C, molecular sieves | 2-4 hours | 85-92 | High yield, shorter reaction time | Moisture-sensitive reagents, specialized handling |
| Two-Step Synthesis | Multiple steps, various conditions | 27-28 hours total | 55-65 | Versatile for structural modifications | Longest overall time, lowest yield |
| Microwave-Assisted | Methanol, acetic acid, 140W | 2-5 minutes | 80-90 | Extremely rapid, high yield | Requires specialized equipment |
| Solvent-Free | Neat conditions, 80-100°C | 1-2 hours | 70-80 | Environmentally friendly, minimal waste | Moderate yield, potential scaling challenges |
| pH-Controlled Aqueous | Aqueous medium, pH 8-10 to 2-3 | 6-9 hours | 60-70 | Green chemistry approach, safer conditions | Moderate yield, longer processing time |
Reaction Mechanisms and Parameters
Mechanistic Considerations
The formation of this compound proceeds through a nucleophilic addition-elimination mechanism typical of Schiff base formation. The reaction involves the following key steps:
- Nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of 2-bromobenzaldehyde
- Formation of a tetrahedral intermediate
- Dehydration (elimination of water) to form the C=N bond
- Formation of the final imine (Schiff base) product
Acid catalysts facilitate this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Critical Reaction Parameters
Several key parameters influence the efficiency of this compound synthesis:
Table 2: Critical Reaction Parameters Affecting Synthesis Efficiency
| Parameter | Optimal Conditions | Impact on Reaction |
|---|---|---|
| Temperature | 80-100°C for conventional; Room temperature to 80°C for catalyzed | Higher temperatures generally increase reaction rate but may lead to side reactions |
| Solvent | Anhydrous ethanol, methanol, or DCE | Anhydrous conditions favor water elimination and product formation |
| Catalyst | Acetic acid (5-10 mol%) or BF₃- OEt₂ (3 equiv.) | Significantly accelerates reaction rate and increases yield |
| Reaction Time | 2-4 hours (catalyzed); 8-10 hours (conventional) | Insufficient time leads to incomplete reaction; excessive time may cause product decomposition |
| Reagent Ratio | 1:1 to 1:2 (aldehyde:sulfonamide) | Excess sulfonamide can drive the reaction to completion |
| Water Removal | Molecular sieves or Dean-Stark apparatus | Shifting equilibrium toward product formation by removing water |
Characterization and Analytical Methods
Spectroscopic Characterization
Successful synthesis of this compound can be confirmed through various spectroscopic techniques. The expected spectral features include:
FTIR Spectroscopy
- C=N stretching vibration: 1618-1630 cm⁻¹ (characteristic of imine bond)
- S=O asymmetric stretching: 1330-1350 cm⁻¹
- S=O symmetric stretching: 1150-1170 cm⁻¹
- C-Br stretching: 550-650 cm⁻¹
- Aromatic C=C stretching: 1450-1600 cm⁻¹
¹H NMR Spectroscopy
- Imine proton (CH=N): δ 8.9-9.2 ppm (singlet)
- Aromatic protons: δ 7.2-8.1 ppm (complex multiplets)
- Methyl protons (CH₃): δ 2.3-2.5 ppm (singlet, 3H)
¹³C NMR Spectroscopy
- Imine carbon (C=N): δ 160-170 ppm
- Aromatic carbons: δ 120-140 ppm (multiple signals)
- Methyl carbon: δ 21-22 ppm
Mass Spectrometry
- Molecular ion peak at m/z 339 (corresponding to C₁₄H₁₂BrNO₂S)
- Characteristic fragmentation pattern including loss of Br (m/z 260) and sulfonyl group
Purity Assessment and Physical Properties
The purity of synthesized this compound can be assessed through various analytical techniques:
Table 3: Analytical Methods for Purity Assessment
Structure-Property Relationships and Applications
Structural Features
This compound possesses several key structural features that contribute to its chemical properties and potential applications:
- The C=N (imine) bond serves as a reactive site for various transformations including reduction, addition, and cycloaddition reactions.
- The 2-bromo substituent provides a handle for metal-catalyzed coupling reactions (Suzuki, Stille, Heck).
- The sulfonamide group (SO₂NH) contributes to hydrogen bonding capabilities and potential biological activity.
- The p-tolyl group offers opportunities for further functionalization through the methyl group.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
Sulfonamides undergo hydrolysis under acidic or basic conditions:
-
Mechanism : The sulfonamide group (R-SO₂-NH-Ar) is cleaved to form a sulfonic acid (R-SO₃H) and an amine (NH₂-Ar).
-
Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures .
Substitution at the Bromine Substituent
The bromine atom on the phenyl ring may participate in:
-
Elimination reactions : Dehydrohalogenation to form alkenes or aromatic rings under basic conditions.
-
Coupling reactions : Cross-coupling with organometallic reagents (e.g., Suzuki, Heck) to introduce new substituents .
Functionalization via Sulfonamide Radical Chemistry
Recent advances in photocatalytic methods enable late-stage functionalization of sulfonamides :
-
Sulfonyl radical generation : Use of a sulfinylhydroxylamine reagent under light irradiation to form reactive radicals.
-
Nucleophilic trapping : Reaction with organometallic reagents (e.g., Grignard, organozinc) or amines to introduce diverse functional groups.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl (aq.), reflux | Formation of sulfonic acid and amine |
| Suzuki Coupling | Pd catalyst, boronic acid | Introduction of aryl/alkyl groups |
| Radical Functionalization | Photocatalyst, light irradiation | Diverse functional group incorporation |
3. Spectroscopic and Analytical Data
-
¹H NMR : Signals for the sulfonamide NH proton (typically δ 6.6–8.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
-
LC-MS : Retention time and molecular ion peak (e.g., [M + H]⁺ ≈ 497.81 for similar sulfonamides) .
-
IR : Absorption at ~1670 cm⁻¹ for carbonyl groups (if present) and ~1340–1180 cm⁻¹ for sulfonamide S=O bonds .
4. Research Findings and Applications
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide has been investigated for its potential antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. Research indicates that derivatives of sulfonamides can exhibit enhanced antibacterial properties, making them valuable in developing new antibiotics .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can modulate immune responses and exhibit anti-inflammatory effects. They may act as inhibitors of chemokine receptors, which are involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Biological Research
Biochemical Interactions
The unique structure of this compound allows it to interact with various biological molecules. Its sulfonamide group can inhibit specific enzymes, leading to significant biological effects. For example, it may affect pathways involved in cell signaling and metabolism, making it a useful tool in biochemical research .
Cancer Research
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound may influence tumor growth and progression through its action on molecular targets involved in cancer development. Research into its efficacy against different cancer types is ongoing, with promising results suggesting that it could be part of future therapeutic strategies .
Materials Science
Synthesis of Functional Materials
this compound can serve as an intermediate in the synthesis of novel materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or materials used in electronic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with related sulfonamides:
Key Observations :
- Electron-Withdrawing Groups : The 2-bromophenyl group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or pyridyl (electron-neutral) substituents .
- Chirality : The (S)-configured compound in demonstrates the role of stereochemistry in catalytic applications, a feature absent in the achiral target compound .
Physicochemical Properties
- Solubility: Bromine substituents (e.g., in and the target compound) generally reduce aqueous solubility compared to non-halogenated analogs like N-(4-butylphenyl) derivatives () .
- Thermal Stability : Crystallographic data for N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () reveals dense molecular packing due to halogen bonding, suggesting higher melting points than morpholine-containing analogs () .
Biological Activity
N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula: C14H12BrNO2S
- Molecular Weight: 338.22 g/mol
- CAS Number: 221000-79-9
- IUPAC Name: N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide
- Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br
This compound features a bromophenyl group that enhances its electrophilic properties, making it a candidate for various biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes involved in folate synthesis, mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth.
- Electrophilic Interactions: The bromophenyl group may participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets, including proteins and nucleic acids.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains:
- Mechanism of Action: By inhibiting dihydropteroate synthase, this compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects.
- Case Studies:
Antioxidant Properties
Research has highlighted the antioxidant potential of sulfonamide derivatives:
- DPPH Radical Scavenging Activity: this compound exhibited moderate antioxidant activity in various assays, including DPPH and ABTS tests.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Sulfonamide A | 52.77 | 86.21 |
| This compound | TBD | TBD |
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamide derivatives to understand its unique properties:
| Compound Name | Structural Features | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| N-(4-Bromobenzylidene)-p-toluenesulfonamide | Bromobenzyl group | Moderate | Low |
| N-(2-Chlorobenzylidene)-p-toluenesulfonamide | Chlorobenzyl group | High | Moderate |
Q & A
Q. What are the optimal conditions for synthesizing N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, and how is purity ensured?
The synthesis typically involves a Schiff base formation reaction between 2-bromobenzaldehyde and 4-methylbenzenesulfonamide. Key steps include:
- Reaction conditions : Reflux in ethanol or methanol under anhydrous conditions for 6–12 hours, often catalyzed by acetic acid or p-toluenesulfonic acid .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and ) to confirm >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K, with refinement using SHELXL .
- Key parameters : Bond angles (e.g., C=N imine bond: ~120°), torsion angles, and intermolecular interactions (e.g., π-π stacking or hydrogen bonding) .
Q. What factors influence the compound’s stability under laboratory conditions?
- Light sensitivity : The bromophenyl group may undergo photodegradation; store in amber vials at –20°C.
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C.
- Hydrolysis susceptibility : The sulfonamide group is stable in neutral pH but hydrolyzes under strong acidic/basic conditions (validate via stability studies in buffers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvents?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from the compound’s amphiphilic nature (hydrophobic bromophenyl and polar sulfonamide groups). Methodological approaches include:
- Solubility screening : Use a standardized shake-flask method with HPLC quantification (Table 1).
- Computational modeling : Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility .
Table 1 : Solubility in common solvents (mg/mL, 25°C)
| Solvent | Solubility |
|---|---|
| Ethanol | 12.3 ± 0.5 |
| Dichloromethane | 45.7 ± 1.2 |
| Water | <0.1 |
Q. What advanced strategies optimize the compound’s reactivity for derivatization?
- Directed ortho-metalation : Utilize the bromine atom as a directing group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Sulfonamide functionalization : React with acyl chlorides or isocyanates to modify the sulfonamide nitrogen, monitored by in situ FT-IR spectroscopy .
Q. How do electronic effects of substituents impact biological activity?
The bromine atom and sulfonamide group influence electronic distribution, affecting interactions with biological targets (e.g., enzymes):
Q. What methodologies detect and quantify degradation products under oxidative conditions?
- LC-MS/MS : Reverse-phase C18 column, electrospray ionization (ESI+), and multiple reaction monitoring (MRM) for sulfonic acid and bromophenol byproducts.
- Kinetic studies : Pseudo-first-order rate constants derived from UV-Vis spectroscopy (λ = 280 nm) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
